molecular formula C21H15Cl2NO6 B3715017 1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE CAS No. 6203-70-9

1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE

Cat. No.: B3715017
CAS No.: 6203-70-9
M. Wt: 448.2 g/mol
InChI Key: DRYFJLUSUYMKCF-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a benzene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the attachment of the amido and carboxylate groups. Common reagents used in these reactions include dichlorobenzene, furan, and various amines and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, copper). The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a different position of the chlorine atoms.

    1,3-DIMETHYL 5-[5-(2,5-DIFLUOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with fluorine atoms instead of chlorine.

    1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)THIOPHEN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO6/c1-28-20(26)11-7-12(21(27)29-2)9-14(8-11)24-19(25)18-6-5-17(30-18)15-10-13(22)3-4-16(15)23/h3-10H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFJLUSUYMKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361916
Record name Dimethyl 5-{[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6203-70-9
Record name Dimethyl 5-{[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE

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